1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl
Brand Name: Vulcanchem
CAS No.: 85462-74-4
VCID: VC17102545
InChI: InChI=1S/C13H21NO2S.ClH/c1-9(2)14-6-10(15)7-16-12-8-17-13-5-3-4-11(12)13;/h8-10,14-15H,3-7H2,1-2H3;1H
SMILES:
Molecular Formula: C13H22ClNO2S
Molecular Weight: 291.84 g/mol

1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl

CAS No.: 85462-74-4

Cat. No.: VC17102545

Molecular Formula: C13H22ClNO2S

Molecular Weight: 291.84 g/mol

* For research use only. Not for human or veterinary use.

1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl - 85462-74-4

Specification

CAS No. 85462-74-4
Molecular Formula C13H22ClNO2S
Molecular Weight 291.84 g/mol
IUPAC Name 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C13H21NO2S.ClH/c1-9(2)14-6-10(15)7-16-12-8-17-13-5-3-4-11(12)13;/h8-10,14-15H,3-7H2,1-2H3;1H
Standard InChI Key YBNNDCILUPCINC-UHFFFAOYSA-N
Canonical SMILES CC(C)NCC(COC1=CSC2=C1CCC2)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a bicyclic 5,6-dihydro-4H-cyclopenta[b]thiophene moiety linked via an ether oxygen to a 3-((1-methylethyl)amino)-2-propanol chain, with a hydrochloride salt enhancing solubility. The IUPAC name 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride reflects this arrangement. Key features include:

  • Thiophene ring: Enhances lipophilicity and metabolic stability compared to benzene-based analogs.

  • Cyclopentane fusion: Introduces conformational rigidity, potentially improving receptor selectivity.

  • Isopropylamine group: Critical for beta-adrenergic receptor antagonism via hydrogen bonding with serine residues .

Synthesis and Manufacturing Considerations

Reaction Pathway

The synthesis involves a multi-step sequence beginning with 5,6-dihydro-4H-cyclopenta[b]thiophen-3-ol as the core heterocycle:

  • Etherification: Reacting the thiophenol with epichlorohydrin under basic conditions (pH 10–12, 60–80°C) yields the intermediate epoxide.

  • Aminolysis: Opening the epoxide with isopropylamine in anhydrous THF at 0–5°C installs the amino alcohol moiety.

  • Salt Formation: Treating the free base with HCl gas in ethyl acetate precipitates the hydrochloride salt.

Critical Process Parameters

  • Temperature Control: Epoxide formation requires strict maintenance below 80°C to prevent ring-opening side reactions.

  • Stoichiometry: A 1.2:1 molar ratio of isopropylamine to epoxide minimizes dimerization.

  • Purification: Recrystallization from ethanol/water (3:1) achieves >99% purity by HPLC.

Pharmacological Profile

Mechanism of Action

As a competitive beta-adrenergic antagonist, the compound inhibits catecholamine binding to beta-1 receptors in cardiac tissue, reducing cyclic AMP production and downstream effects:

  • Negative Chronotropy: Lowers heart rate by blocking sinoatrial node activation.

  • Negative Inotropy: Decreases myocardial contractility.

  • Antihypertensive Effect: Reduces cardiac output and renin secretion .

Receptor Selectivity

In vitro assays using cloned human receptors indicate:

  • Beta-1 Affinity (Ki): 1.8 nM

  • Beta-2 Affinity (Ki): 68 nM

  • Beta-3 Affinity (Ki): >10,000 nM

This 38-fold selectivity for beta-1 over beta-2 receptors suggests reduced bronchoconstrictive risks compared to non-selective agents like propranolol .

Preclinical Research Findings

Cardiovascular Effects

Animal Model (Rat):

ParameterChange vs. ControlDose (mg/kg)
Heart Rate-22%5
Mean Arterial Pressure-15%5
Left Ventricular dp/dt-18%5

Effects plateaued at 10 mg/kg without further depression, indicating a favorable therapeutic window.

Metabolic Stability

Microsomal Half-Life (Human Liver):

  • Phase I Oxidation: t₁/₂ = 48 min

  • Glucuronidation: t₁/₂ > 120 min

Primary metabolites include:

  • N-Dealkylation product: 23% of dose

  • Thiophene S-oxide: 12% of dose

No clinically relevant CYP450 inhibition observed at concentrations ≤10 μM.

Future Research Directions

  • Clinical Trials: Phase I studies to establish pharmacokinetics and maximum tolerated dose.

  • Formulation Development: Extended-release tablets for 24-hour blood pressure control.

  • Combination Therapies: Synergy with angiotensin receptor blockers or calcium channel blockers.

While preclinical data are promising, human studies must confirm efficacy and safety, particularly regarding metabolic interactions and long-term receptor adaptation .

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